1-(4-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
Description
This compound features a urea backbone linked to a 4-ethoxyphenyl group and a 5-oxo-1-(p-tolyl)pyrrolidin-3-ylmethyl moiety. The p-tolyl (4-methylphenyl) substituent on the pyrrolidinone ring adds lipophilicity, which may enhance membrane permeability. While direct data on its physicochemical properties (e.g., melting point, solubility) are unavailable, structural analogs suggest a molecular weight of approximately 367–397 g/mol and moderate lipophilicity .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-27-19-10-6-17(7-11-19)23-21(26)22-13-16-12-20(25)24(14-16)18-8-4-15(2)5-9-18/h4-11,16H,3,12-14H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFIMLRKOMXGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(4-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can be represented as follows:
Key properties include:
- Molecular Weight: 302.37 g/mol
- Melting Point: Approximately 175-176 °C
- Solubility: Soluble in organic solvents such as DMSO and ethanol.
Antimicrobial Activity
Research has indicated that compounds within the urea class, including derivatives like the one , exhibit significant antimicrobial properties. A study on similar urea compounds demonstrated moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to lower values depending on structural modifications .
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. Urea derivatives have been studied for their role in inhibiting specific enzymes such as sEH (soluble epoxide hydrolase) and COX-2 (cyclooxygenase-2). For instance, modifications to the urea structure have resulted in enhanced potency against these enzymes, with IC50 values reported in the nanomolar range .
Case Studies
- Antibacterial Efficacy : A comparative study of various urea derivatives indicated that those with specific substitutions exhibited enhanced antibacterial effects. The compound's structure allows for interactions with bacterial cell membranes, disrupting their integrity and leading to cell death.
- Anti-inflammatory Properties : In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
Research Findings
Comparison with Similar Compounds
Structural and Functional Insights
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-ethoxyphenyl group contrasts with the 4-(trifluoromethyl)phenyl group in CAS 954588-83-1. Ethoxy may improve metabolic stability compared to the hydrolytically stable but highly lipophilic CF₃ group .
- Heterocyclic Substituents : Pyridine (CAS 891090-60-1) and thiazole (CAS 1040665-39-1) rings introduce nitrogen and sulfur atoms, respectively, which could modulate hydrogen-bonding interactions and target selectivity .
- Polar vs.
Research Findings and Implications
While biological data are absent in the provided evidence, structural trends suggest:
Target Interactions : Pyridine and thiazole-containing analogs may exhibit distinct binding modes due to their heterocyclic electron density profiles .
Metabolic Stability : Ethoxy groups are prone to oxidative metabolism, whereas CF₃ groups resist degradation, suggesting divergent metabolic pathways for these analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
